N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide
Description
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide is a synthetic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a cyano group at the 3-position and a benzamide moiety at the 2-position. The benzamide ring is further modified with a pentyloxy chain at the 3-position, distinguishing it from related derivatives.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-2-3-6-12-25-16-9-7-8-15(13-16)20(24)23-21-18(14-22)17-10-4-5-11-19(17)26-21/h7-9,13H,2-6,10-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUCYYNVKRFTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
The compound has the following chemical characteristics:
- Molecular Formula: C20H24N2OS
- Molecular Weight: 332.42 g/mol
- CAS Number: 312917-14-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial stages generally include the formation of the tetrahydrobenzo[b]thiophene core followed by the introduction of the pentyloxy group and subsequent amide formation.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of this compound exhibit notable anti-inflammatory properties. A key study utilized molecular docking simulations to evaluate the binding affinity to 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The results demonstrated a strong binding affinity, suggesting that this compound could serve as a selective 5-LOX inhibitor with potential therapeutic applications in treating inflammatory diseases .
Table 1: Binding Affinity and Inhibitory Potential
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Type |
|---|---|---|---|
| This compound | 5-LOX | -9.8 | Competitive |
Antimicrobial Activity
The antimicrobial activity of this compound has also been explored. In vitro tests against various bacterial strains revealed moderate to significant antibacterial effects. For instance, derivatives showed promising activity against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones ranging from 19 mm to 21 mm depending on the specific derivative tested .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 21 | 62.5 μg/ml |
| Pseudomonas aeruginosa | 19 | 125 μg/ml |
| Escherichia coli | No significant activity | - |
Antitumor Activity
In addition to its anti-inflammatory and antimicrobial properties, compounds related to this compound have been investigated for their antitumor potential. Studies focusing on cell lines such as VERO and 786-O showed moderate antiproliferative activity, indicating that these compounds may inhibit cancer cell growth through various mechanisms .
Case Studies
- Case Study on Anti-inflammatory Mechanism : A study highlighted the selective inhibition of 5-LOX by related compounds. By analyzing the interaction between these compounds and amino acid residues within the enzyme's active site using molecular dynamics simulations, researchers confirmed that specific structural features contributed to enhanced selectivity and potency .
- Antimicrobial Efficacy Evaluation : A series of derivatives were tested against multiple bacterial strains using the agar diffusion method. Results indicated that while most compounds displayed some level of antimicrobial activity, specific modifications in the chemical structure significantly influenced their efficacy .
- Antitumor Screening : In a recent evaluation of various derivatives on cancer cell lines, compounds exhibited varying degrees of cytotoxicity. The study emphasized the need for further optimization of these compounds to enhance their therapeutic index while minimizing side effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in substituents on the benzamide ring or the tetrahydrobenzo[b]thiophene core. Key examples include:
Key Observations :
- Pentyloxy vs.
- Electron-Withdrawing Substituents: Fluorine (in 2-fluorobenzamide) and cyano groups increase electrophilicity, aiding interactions with kinase active sites .
- Aromatic Extensions : Cinnamamide derivatives exhibit enhanced anticancer activity due to conjugated systems, whereas the pentyloxy group may prioritize solubility over direct target binding .
Physicochemical Properties
Q & A
Basic: What are the standard synthesis protocols for N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide, and how is purity ensured?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with a tetrahydrobenzo[b]thiophene core. For example:
- Step 1 : Protect hydroxyl groups on benzoic acid derivatives (e.g., 3,5-dihydroxybenzoic acid) using acetic anhydride to form diacetates .
- Step 2 : Convert the protected acid to an acyl chloride, followed by coupling with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile under anhydrous conditions .
- Step 3 : Deprotect intermediates using mild bases like potassium carbonate in methanol .
Purity Assurance : - Analytical Techniques : High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are critical for monitoring reaction progress and verifying final purity (e.g., resolving diastereomers or byproducts) .
- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to isolate high-purity crystals, as demonstrated in structurally similar compounds .
Basic: What analytical techniques are essential for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm structural integrity, particularly the cyano group (δ ~110–120 ppm in C) and tetrahydrobenzo[b]thiophene protons (δ 1.5–2.8 ppm in H) .
- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., molecular ion peak at m/z 443.58 for derivatives) and detects trace impurities .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C≡N stretch at ~2200 cm) .
Advanced: How can researchers address low yields during the coupling of the pentyloxybenzamide moiety to the tetrahydrobenzo[b]thiophene core?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance reactivity while avoiding side reactions .
- Catalysis : Introduce heterogeneous bases like KCO in microwave-assisted Gewald reactions to improve coupling efficiency .
- Temperature Control : Maintain reaction temperatures below 40°C to prevent decomposition of heat-sensitive intermediates (e.g., acyl chlorides) .
Advanced: How should contradictory biological activity data (e.g., kinase inhibition vs. cytotoxicity) be resolved?
Methodological Answer:
- Dose-Response Studies : Establish IC values across multiple concentrations to differentiate target-specific inhibition from off-target cytotoxicity .
- Selectivity Profiling : Use kinase panels (e.g., JNK2/JNK3) to compare inhibition rates with structurally related compounds .
- Metabolic Stability Assays : Evaluate compound stability in microsomal preparations to rule out artifactive results due to rapid degradation .
Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Core Modifications : Replace the pentyloxy group with isopropoxy or methoxy substituents to assess steric/electronic effects on target binding .
- Functional Group Additions : Introduce sulfonamide or fluorine groups to enhance solubility or metabolic stability, as seen in analogs with improved pharmacokinetics .
- Computational Docking : Use tools like AutoDock to predict interactions with residues (e.g., PHE177 and GLN413 in 5-lipoxygenase) and prioritize synthetic targets .
Advanced: How can discrepancies between computational predictions and experimental binding affinity data be addressed?
Methodological Answer:
- Force Field Refinement : Adjust parameters in docking software to account for flexible binding pockets, particularly for sulfonamide-containing derivatives .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations to assess conformational stability of ligand-target complexes .
- Crystallography : Co-crystallize the compound with its target (e.g., kinases) to validate predicted binding modes .
Advanced: What formulation challenges arise due to the compound’s physicochemical properties, and how are they mitigated?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to address low aqueous solubility, a common issue with tetrahydrobenzo[b]thiophene derivatives .
- Stability Testing : Conduct accelerated degradation studies under varied pH and light conditions; store lyophilized forms at -80°C to prevent decomposition .
Advanced: How can selectivity for specific kinase isoforms (e.g., JNK2 over JNK3) be optimized?
Methodological Answer:
- Mutagenesis Studies : Identify key residues in kinase active sites (e.g., gatekeeper mutations) and design analogs with complementary steric bulk .
- Fragment-Based Screening : Test truncated derivatives (e.g., cyano-thiophene fragments) to isolate pharmacophore elements responsible for isoform selectivity .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
